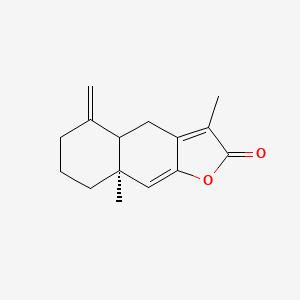
Eudesma-4(15),7(11),8-trien-12-olide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atractylenolide I is a naturally occurring sesquiterpene lactone derived from the rhizome of Atractylodes macrocephala Koidz, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atractylenolide I can be synthesized through various chemical reactions, including the oxidation of atractylenolide II and the dehydration of atractylenolide III . The cytochrome P450 (CYP450)-mimetic oxidation model is commonly used for these transformations .
Industrial Production Methods: Industrial production of atractylenolide I typically involves the extraction of the compound from the dried rhizome of Atractylodes macrocephala Koidz. The extraction process includes partitioning with solvents such as petroleum ether, ethyl acetate, and water-saturated n-butanol .
Chemical Reactions Analysis
Types of Reactions: Atractylenolide I undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Cytochrome P450 (CYP450)-mimetic oxidation model.
Major Products:
Oxidation: Conversion to atractylenolide III.
Reduction and Substitution:
Scientific Research Applications
Chemistry: Used as a model compound for studying sesquiterpene lactones.
Biology: Exhibits anti-inflammatory and neuroprotective properties.
Medicine: Demonstrates anti-cancer activity by inducing apoptosis and inhibiting the proliferation, migration, and invasion of cancer cells.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Atractylenolide I exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
. While all three compounds share similar pharmacological properties, there are notable differences:
Atractylenolide II: Primarily known for its anti-cancer activity by reducing drug resistance in cancer cells.
Atractylenolide III: Exhibits potent anti-inflammatory and neuroprotective properties.
Uniqueness of Atractylenolide I: Atractylenolide I stands out due to its ability to enhance immune responses and its broad spectrum of pharmacological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H18O2 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(8aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H18O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h8,12H,1,4-7H2,2-3H3/t12?,15-/m1/s1 |
InChI Key |
ZTVSGQPHMUYCRS-WPZCJLIBSA-N |
Isomeric SMILES |
CC1=C2CC3C(=C)CCC[C@@]3(C=C2OC1=O)C |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(C=C2OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















